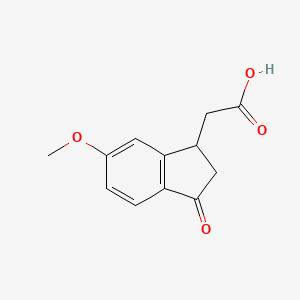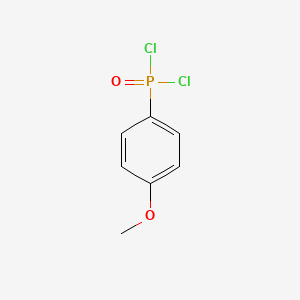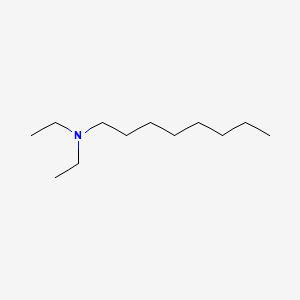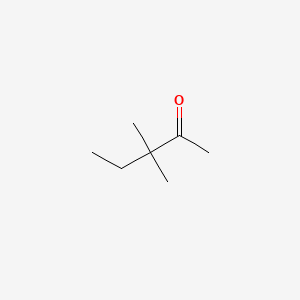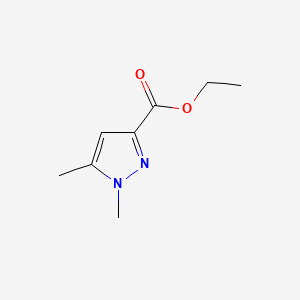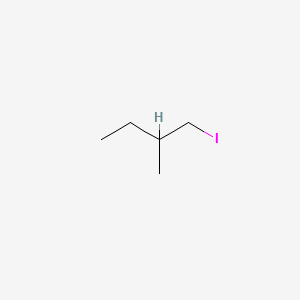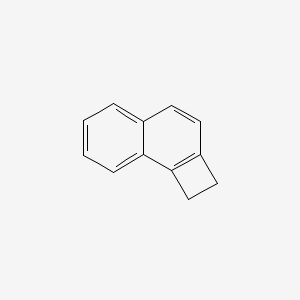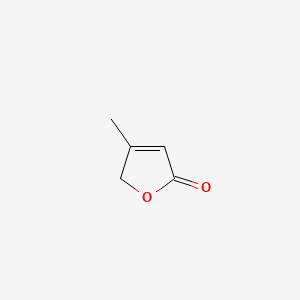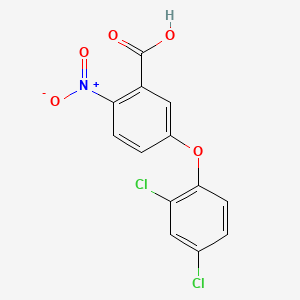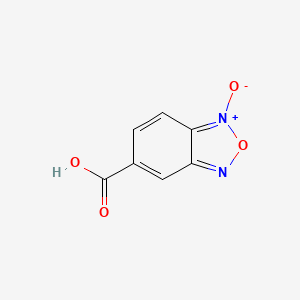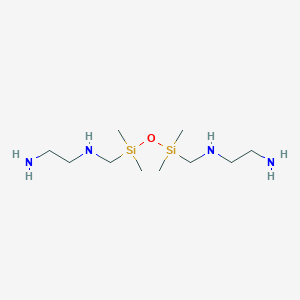
4-羟基-3-碘苯甲酸
概述
描述
4-Hydroxy-3-iodobenzoic acid is a chemical compound with the molecular formula C7H5IO3 and a molecular weight of 264.02 . It is also known by other names such as 4-Carboxy-2-iodophenol .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-iodobenzoic acid consists of a benzene ring substituted with a hydroxyl group (OH), an iodine atom (I), and a carboxyl group (COOH) .Physical And Chemical Properties Analysis
4-Hydroxy-3-iodobenzoic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature . Its melting point is between 170-175°C .科学研究应用
Analytical Chemistry UV Absorption Studies
“4-Hydroxy-3-iodobenzoic acid” can be utilized in analytical chemistry as a UV absorbing background electrolyte. This application is crucial in the separation of uncharged cyclodextrins and their derivatives by capillary electrophoresis, which is a technique used to separate ionic species by their charge and frictional forces. Similar compounds have been used for this purpose .
Solid Phase Synthesis γ-Turn Mimetic Library
In pharmaceutical research, “4-Hydroxy-3-iodobenzoic acid” may serve as a building block in the solid phase synthesis of γ-turn mimetics. These mimetics are small molecules that mimic the structure of γ-turns in peptides, which are important for the biological activity of many proteins .
Biochemical Research Proteomics Studies
This compound may also be used in proteomics research, where it can be involved in the study of protein interactions and functions. The iodine atom present in “4-Hydroxy-3-iodobenzoic acid” could potentially be used for radio-labeling studies, aiding in the visualization or tracking of proteins within biological systems .
安全和危害
4-Hydroxy-3-iodobenzoic acid is classified as a potential skin irritant and eye irritant . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
属性
IUPAC Name |
4-hydroxy-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZXBZGGLXHODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332308 | |
| Record name | 4-hydroxy-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37470-46-5 | |
| Record name | 4-hydroxy-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Hydroxy-3-iodobenzoic acid in the synthesis of Roflumilast?
A: 4-Hydroxy-3-iodobenzoic acid serves as the crucial starting point in the novel synthesis of Roflumilast described in the research []. The presence of iodine at the 3-position is key, as it allows for subsequent copper-catalyzed hydroxylation, ultimately leading to the formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. This intermediate is then coupled to form the final Roflumilast molecule. This synthetic route highlights the importance of 4-Hydroxy-3-iodobenzoic acid in achieving a more efficient and high-yielding synthesis of this important pharmaceutical compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

